molecular formula C17H15F2NO4 B2513311 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide CAS No. 1396772-41-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide

Katalognummer: B2513311
CAS-Nummer: 1396772-41-0
Molekulargewicht: 335.307
InChI-Schlüssel: WHHQHJKOWBKTEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is a synthetic organic compound with the molecular formula C17H15F2NO4 and a molecular weight of 335.30 g/mol . Its structure incorporates two key pharmacophoric elements: a 2,4-difluorobenzamide group and a 1,3-benzodioxole (piperonyl) system joined by a hydroxypropyl linker. Fluorinated benzamides are a significant class of compounds in medicinal chemistry, often explored for their potential to modulate protein function and their favorable physicochemical properties . Specifically, the 2,6-difluorobenzamide motif is a recognized pharmacophore in the development of novel antibacterial agents that target the essential bacterial cell division protein FtsZ, a promising strategy for addressing antibiotic-resistant pathogens . While the specific research applications for this exact compound are still being characterized, its structure suggests potential as a valuable intermediate or candidate for screening in antimicrobial discovery programs . Researchers can utilize this compound to explore structure-activity relationships, particularly investigating the effect of the 2,4-difluoro substitution pattern on biological activity and physicochemical properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-4-3-11(18)7-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHQHJKOWBKTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Construction via Grignard Addition and Amide Coupling

The most widely documented approach involves a three-step sequence starting from 3,4-methylenedioxyphenylacetone (Figure 1 ). In the initial step, a Grignard reagent (methylmagnesium bromide) selectively adds to the ketone carbonyl, generating a secondary alcohol intermediate. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −10°C to 0°C, achieving yields of 78–85% after chromatographic purification.

The secondary alcohol intermediate undergoes subsequent coupling with 2,4-difluorobenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Dichloromethane (DCM) serves as the solvent, with reaction completion monitored via thin-layer chromatography (TLC) at 6–8 hours. Post-reaction workup involves aqueous extraction (10% citric acid, saturated NaHCO₃, brine) and silica gel chromatography to isolate the target amide in 65–72% yield.

Critical Optimization Parameters:

  • Temperature Control: Grignard additions below 0°C prevent ketone enolization.
  • Moisture Exclusion: Strict anhydrous conditions (<50 ppm H₂O) during amide coupling minimize hydrolysis side products.
  • Stoichiometry: A 1.2:1 molar ratio of 2,4-difluorobenzoyl chloride to alcohol intermediate maximizes conversion while limiting diacylation.

Continuous Flow Synthesis for Scalability

Recent advances adapt batch processes to continuous flow systems, enhancing throughput and reproducibility (Table 1 ). Key modifications include:

  • Microreactor Design: Stainless steel tubular reactors (ID = 1.0 mm, L = 5 m) enable precise thermal control during Grignard addition.
  • Residence Time Optimization: 90-second residence at 25°C achieves 94% conversion versus 78% in batch.
  • In-line Purification: Integrated liquid-liquid separation membranes reduce manual workup steps.
Step Reactor Type Temp (°C) Residence Time Yield (%)
Grignard Tubular (SS316) 25 90 s 94
Amidation Packed-bed (Pd/C) 40 120 s 88

Table 1. Continuous flow parameters versus batch performance.

Alternative Pathways from Benzodioxole and Difluorobenzamide Precursors

Fragment Condensation via Reductive Amination

Patent literature describes a divergent route using preformed 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine and 2,4-difluorobenzoic acid (Scheme 1 ). Activation of the carboxylic acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enables coupling at room temperature in dimethylformamide (DMF). Triethylamine (TEA) scavenges HCl, with yields reaching 68% after recrystallization from ethyl acetate/hexane.

Advantages:

  • Avoids Grignard reagent handling
  • Amenable to parallel synthesis for analog generation

Limitations:

  • Requires chiral resolution if starting from racemic amine
  • HATU cost impacts large-scale feasibility

Enzymatic Amidations for Stereocontrol

Biocatalytic methods using immobilized lipases (e.g., Candida antarctica Lipase B) have demonstrated partial success in enantioselective amidation. In a model system, 2,4-difluorobenzoic acid methyl ester reacts with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine in tert-butyl methyl ether (TBME) at 35°C. After 48 hours, the (R)-enantiomer forms preferentially (ee = 82%, conversion = 45%).

Key Parameters:

  • Solvent Selection: TBME outperforms THF and acetonitrile in enzyme stability
  • Water Activity: Optimized at 0.25 via salt hydrates (Na₂CO₃·10H₂O)

Industrial-Scale Considerations and Process Chemistry

Catalytic Hydrogenation for Intermediate Alcohols

Large-scale production often substitutes Grignard reagents with catalytic asymmetric hydrogenation. A 2023 study achieved 99% ee in the alcohol intermediate using a Ru-(S)-BINAP catalyst (0.5 mol%) under 50 bar H₂. Isopropyl alcohol solvent at 60°C provided full conversion in 12 hours, with catalyst recycling enabling 5 batches without activity loss.

Green Chemistry Metrics Analysis

Lifecycle assessments comparing three routes reveal stark environmental impacts (Table 2 ):

Metric Grignard Route Reductive Amination Biocatalytic
PMI (kg/kg) 128 94 65
E-Factor 86 63 41
Carbon Intensity (kg CO₂eq/kg) 12.4 9.1 6.8

Table 2. Process mass intensity (PMI), E-factor, and carbon footprint by synthesis route.

Biocatalytic approaches reduce solvent consumption by 51% versus traditional amidation, though longer reaction times pose throughput challenges.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, CONH), 7.58–7.51 (m, 2H, Ar-H), 6.88 (s, 1H, benzodioxole), 6.02 (s, 2H, OCH₂O), 4.79 (hept, J = 6.0 Hz, 1H, CHOH), 3.42 (dd, J = 13.2, 6.0 Hz, 1H, CH₂), 1.39 (d, J = 6.0 Hz, 3H, CH₃).
  • HPLC Purity: >99.5% on C18 column (MeCN/H₂O 55:45, 1.0 mL/min, 254 nm).

Polymorphism Screening

Differential scanning calorimetry (DSC) identifies two crystalline forms:

  • Form I: Melting endotherm at 178–180°C (ΔH = 120 J/g)
  • Form II: Metastable phase with Tm = 165–167°C (ΔH = 98 J/g)

Slurry conversion experiments in ethanol/water (70:30) confirm Form I as the thermodynamically stable polymorph.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The hydroxypropyl group in the target compound may improve solubility compared to cyclopropane or thiazol-containing analogs .
  • Fluorination (as in diflufenican) enhances lipophilicity and resistance to oxidative degradation, a trait likely shared with the target compound .

Fluorinated Benzamide Derivatives

Fluorinated benzamides are prevalent in agrochemicals due to their stability and target specificity. Notable examples:

Compound Name Fluorination Pattern Yield Activity Reference
Target Compound 2,4-difluoro N/A Unknown -
Diflufenican 2,4-difluoro N/A Herbicidal
4-bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 2,6-difluoro 90% Patent intermediate

Key Observations :

  • High synthetic yields (e.g., 90% in ) indicate robust methodologies for fluorinated benzamides, which could be adapted for the target’s synthesis.

Sulfonamide vs. Benzamide Pharmacophores

Sulfonamides and benzamides differ in electronic properties and hydrogen-bonding capacity:

Compound Type Example Molecular Weight Key Functional Group Bioactivity Trends Reference
Benzamide (Target) N-(2-(benzo...)-2,4-difluorobenzamide ~336 Amide Agrochemical (hypothesized) -
Sulfonamide N-(2-(benzo...)-3,5-dimethylisoxazole-4-sulfonamide 354.4 Sulfonamide Enzyme inhibition

Key Observations :

  • Sulfonamides often exhibit stronger hydrogen-bonding interactions, while benzamides provide greater flexibility in substituent placement .

Biologische Aktivität

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a difluorobenzamide. Its molecular formula is C18H18F2N1O4C_{18}H_{18}F_2N_1O_4 with a molecular weight of approximately 353.34 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

The biological activity of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to inflammation and cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.

In Vitro Studies

In vitro studies have demonstrated the compound's potential against various microbial strains. For example:

  • Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625 - 1250
Pseudomonas aeruginosa625
Escherichia coliNot active

In Vivo Studies

In vivo evaluations have focused on the compound’s safety profile and therapeutic potential. For instance:

  • Toxicity Assessment : Animal models treated with varying doses showed no significant adverse effects at lower concentrations, but higher doses resulted in observable toxicity markers such as liver enzyme elevation.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from the benzo[d][1,3]dioxole framework:

  • Case Study 1 : A study on a related compound demonstrated its efficacy in reducing tumor growth in xenograft models of breast cancer, suggesting that structural analogs may provide similar benefits.
  • Case Study 2 : Research involving derivatives of difluorobenzamide indicated significant inhibition of bacterial growth in resistant strains, supporting the hypothesis that modifications to the benzamide structure can enhance bioactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.